molecular formula C8H6ClN3O B1307621 N-(4-chlorophenyl)-N'-cyanourea CAS No. 115956-45-1

N-(4-chlorophenyl)-N'-cyanourea

Cat. No.: B1307621
CAS No.: 115956-45-1
M. Wt: 195.6 g/mol
InChI Key: IHUHHIXEUQJMFN-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N'-cyanourea is a chemical compound with the molecular formula C8H6ClN3O and a molecular weight of 195.61 g/mol . Its CAS registry number is 115956-45-1 . This substance is provided for research and development purposes only and is not intended for diagnostic or therapeutic uses. As an analytical standard or building block in organic synthesis, it can be valuable for chemical research and the development of novel compounds. Researchers can order this product with the MDL number MFCD00095536 . This product is for research use only and is not approved for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-3-cyanourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-1-3-7(4-2-6)12-8(13)11-5-10/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHUHHIXEUQJMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115956-45-1
Record name 1-(4-CHLOROPHENYL)-3-CYANOUREA
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Synthetic Methodologies for N 4 Chlorophenyl N Cyanourea and Analogous Compounds

Classical and Contemporary Approaches to Urea (B33335) Moiety Construction

The formation of the urea functional group is a cornerstone of organic synthesis, with numerous methods developed over the years. These range from traditional, well-established reactions to modern, milder, and more versatile techniques.

Reactions Involving Isocyanates and Amine Nucleophiles

A prevalent and direct method for forming unsymmetrical ureas involves the reaction of an isocyanate with an amine nucleophile. commonorganicchemistry.comresearchgate.net This reaction is typically performed in a suitable solvent such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature and does not necessitate a base. commonorganicchemistry.com The high reactivity of isocyanates with amines makes this a robust method. researchgate.net However, the direct use of isocyanates can be problematic due to their potential instability and the hazardous nature of their synthesis, which often involves phosgene (B1210022). nih.gov To circumvent these issues, methods for the in situ generation of isocyanates from precursors like carbamates, carbamic acids, and hydroxamic acids have been developed. nih.gov For instance, the Curtius rearrangement of an acyl azide, formed from a carboxylic acid, can generate an isocyanate that is then trapped by an amine to form the urea. commonorganicchemistry.comorganic-chemistry.org

Utilization of Phosgene and Phosgene Equivalent Reagents

Historically, phosgene has been a key reagent for the synthesis of ureas. beilstein-journals.org However, its extreme toxicity has driven the development of safer alternatives. beilstein-journals.orgrsc.org Triphosgene (B27547), a solid and easier-to-handle substitute, serves as a source of phosgene in situ. commonorganicchemistry.com Another alternative is carbonyldiimidazole (CDI), which is less toxic. commonorganicchemistry.com When using these reagents, the order of addition can be crucial to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com Other phosgene substitutes that have been utilized include bis(4-nitrophenyl)carbonate, di-tert-butyl dicarbonate, and S,S-dimethyldithiocarbonate. rsc.orgresearchgate.net

Emerging Methodologies for Unsymmetrical Urea Synthesis

Recent research has focused on developing more efficient, milder, and environmentally friendly methods for the synthesis of unsymmetrical ureas, avoiding harsh reagents and conditions.

Hypervalent Iodine Reagent Mediated Coupling Reactions

A novel approach for the synthesis of unsymmetrical ureas involves the use of hypervalent iodine reagents, such as phenyliodine(III) diacetate (PhI(OAc)2). nih.govmdpi.com These reagents mediate the coupling of amides and amines under mild, metal-free conditions, circumventing the need for high temperatures and inert atmospheres. nih.govmdpi.com This method demonstrates a broad substrate scope, accommodating various primary and secondary amines and primary benzamides. nih.govmdpi.com The reaction proceeds through a Hofmann rearrangement of the primary amide to generate an isocyanate intermediate in situ, which is then trapped by an amine. organic-chemistry.orgrsc.org

Alternative Carbonylating Agents and Mild Conditions

The use of carbon monoxide (CO) as a carbonyl source in urea synthesis is well-established but suffers from the high toxicity and flammability of CO gas. chemistryviews.org Safer alternatives, such as metal carbonyls like chromium hexacarbonyl (Cr(CO)6), have been developed. chemistryviews.org Palladium-catalyzed systems can utilize Cr(CO)6 to synthesize symmetrical and unsymmetrical ureas from aryl iodides, sodium azide, and amines in good to excellent yields. chemistryviews.org Another approach involves the use of carbon dioxide (CO2) as a green and abundant C1 building block. rsc.orgionike.com Metal-free methods have been developed to synthesize urea derivatives from CO2 at atmospheric pressure and room temperature. organic-chemistry.org Additionally, isopropenyl carbamates have been shown to react cleanly and irreversibly with amines to produce unsymmetrical ureas in high yield, making this method suitable for rapid library synthesis. nih.govacs.org

Strategies for Constructing the Cyanourea (B7820955) Linkage

The construction of the cyanourea linkage, a key feature of N-(4-chlorophenyl)-N'-cyanourea, requires specific synthetic strategies. One documented method for a related compound, N-cyano-N'-(4-chlorophenyl)thiourea, involves the reaction of 4-chlorophenylisothiocyanate with monosodium cyanamide (B42294) in ethanol. prepchem.com The reaction is initially stirred at room temperature and then heated to yield the target compound. prepchem.com

For the direct synthesis of cyanoureas, a common approach involves the reaction of a substituted carbodiimide (B86325) with a source of cyanide. Alternatively, the reaction of an isocyanate with a cyanamide salt can be employed. The versatility of the cyano group allows for its introduction through various functional group transformations. researchgate.net While direct literature on the specific synthesis of this compound is not extensively detailed in the provided search results, the synthesis of analogous N'-cyanoguanidines and cyanohydrazides provides insight into potential synthetic routes. For example, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide was synthesized by reacting N,N'-dimethyl-4-nitrobenzohydrazide with cyanogen (B1215507) bromide in the presence of a base. mdpi.com This suggests that a similar reaction of a corresponding urea with a cyanating agent could be a viable pathway.

The activation of C-CN bonds in nitriles using transition-metal complexes is a field of growing interest, although it is more commonly associated with the transformation of the cyano group itself rather than its formation. snnu.edu.cnresearchgate.net However, the use of nitriles as a source of the cyanide group in catalytic reactions is an established strategy. snnu.edu.cn

Below is a table summarizing the synthetic approaches discussed:

Approach Reagents Key Features Reference(s)
Isocyanate-Amine Reaction Isocyanate, AmineDirect, efficient, often room temperature. commonorganicchemistry.com, researchgate.net
Phosgene/Equivalents Phosgene, Triphosgene, CDIClassical method, requires careful handling due to toxicity. commonorganicchemistry.com, beilstein-journals.org, rsc.org
Hypervalent Iodine Reagents PhI(OAc)2, Amide, AmineMild, metal-free, in situ isocyanate generation. nih.gov, mdpi.com, rsc.org
Alternative Carbonylating Agents Cr(CO)6, CO2, Isopropenyl CarbamatesSafer alternatives to CO and phosgene, green chemistry principles. chemistryviews.org, organic-chemistry.org, ionike.com, rsc.org, nih.gov, acs.org
Cyanourea Linkage Construction Isothiocyanate, Cyanamide SaltSpecific for thio-analogs, adaptable for ureas. prepchem.com
Cyanating Agents Cyanogen BromideUsed for synthesizing related cyanohydrazides. mdpi.com

Condensation Reactions Utilizing Cyanamide or its Salts

One of the most direct methods for the synthesis of N-substituted-N'-cyanoureas involves the condensation of a suitable isocyanate with cyanamide or its corresponding salts. In a relevant example, the synthesis of the analogous thiourea (B124793) compound, N-cyano-N'-(4-chlorophenyl)thiourea, was accomplished by reacting 4-chlorophenylisothiocyanate with monosodium cyanamide. prepchem.com The reaction, carried out in absolute ethanol, was initially stirred at room temperature and subsequently heated to 75°C to drive the reaction to completion, yielding the desired product as a colorless solid. prepchem.com This method highlights the utility of cyanamide salts as nucleophiles in addition reactions with isocyanates or isothiocyanates.

Table 1: Synthesis of N-cyano-N'-(4-chlorophenyl)thiourea via Condensation

Reactant 1Reactant 2SolventReaction ConditionsProduct
4-chlorophenylisothiocyanateMonosodium cyanamideAbsolute ethanol1 hr at room temp., then 4 hrs at 75°CN-cyano-N'-(4-chlorophenyl)thiourea

Incorporation of Cyanate (B1221674) Equivalents

The Wöhler synthesis, historically significant for being the first synthesis of an organic compound (urea) from inorganic reactants, provides a basis for understanding the use of cyanate equivalents. wikipedia.orgriyoniz.com The reaction involves the conversion of ammonium (B1175870) cyanate to urea. wikipedia.orgriyoniz.comquora.com This principle can be extended to the synthesis of substituted ureas. For instance, N-substituted ureas can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water. rsc.org This method offers a practical and environmentally friendly approach, often yielding products with high purity without the need for extensive purification. rsc.org The reaction is typically promoted by the use of an acid, such as hydrochloric acid, to activate the potassium cyanate. rsc.org

The reaction of cyanate with amino acids and proteins has also been studied, demonstrating the reactivity of the cyanate ion with various functional groups. researchgate.net

Electrophilic Cyanation Pathways for N-Substituted Cyanamides as Precursors

The electrophilic cyanation of amines represents a prevalent method for synthesizing disubstituted cyanamides, which can serve as precursors to N-substituted-N'-cyanoureas. nih.gov Traditionally, this has been achieved using toxic cyanogen halides like cyanogen bromide. nih.govnih.gov However, due to the hazardous nature of these reagents, safer alternatives have been developed. nih.govnih.gov

One innovative approach involves the in-situ generation of an electrophilic cyanating reagent from trimethylsilyl (B98337) cyanide (TMSCN) and sodium hypochlorite (B82951) (household bleach). nih.govorganic-chemistry.org This oxidative N-cyanation method is operationally simple and effective for a wide range of amines, providing high yields of cyanamides while avoiding toxic reagents. nih.govorganic-chemistry.org Other developments include the use of stable and less-toxic cyanobenziodoxole reagents for the electrophilic N-cyanation of primary and secondary amines. researchgate.net

N-sulfonyl cyanamides, such as N-cyano-N-tosyl-sulfonamide (NCTS), have also emerged as valuable electrophilic cyanating agents in synthetic chemistry. nih.gov

Approaches for Integrating the 4-Chlorophenyl Substituent

The introduction of the 4-chlorophenyl group is a critical step in the synthesis of this compound and its derivatives. This can be achieved through two primary strategies: utilizing pre-functionalized precursors or by selective functionalization of an aromatic ring.

Employment of Halogenated Aniline (B41778) or Isocyanate Precursors

The most straightforward method involves starting with commercially available or readily synthesized 4-chloro-substituted precursors. 4-chloroaniline (B138754) and 4-chlorophenyl isocyanate are key starting materials for many synthetic routes.

4-chloroaniline can be prepared through various methods, including the diazotization of aniline followed by a Sandmeyer reaction. orgsyn.org It can also be synthesized from 4-bromochlorobenzene and hydrazine (B178648) hydrate. google.com The electrochemical oxidation of 4-chloroaniline has also been investigated. researchgate.netrsc.org

4-chlorophenyl isocyanate is a versatile reagent for introducing the 4-chlorophenylurea (B1664162) moiety. nih.govgoogle.com It can be synthesized from 4-chloroaniline by reaction with triphosgene in an inert solvent like ethyl acetate. chemicalbook.com This reaction proceeds by cooling the aniline solution and slowly adding it to the triphosgene solution, followed by refluxing to complete the reaction. chemicalbook.com

Selective Functionalization of Aromatic Rings

In some synthetic strategies, the chloro-substituent is introduced onto an existing aromatic ring. This requires methods for selective aromatic functionalization. Direct C-H functionalization has become a powerful tool in organic synthesis, allowing for the introduction of various groups onto an aromatic ring without pre-functionalization. researchgate.netmdpi.com For instance, palladium-catalyzed C-H olefination and acetoxylation of aniline derivatives have been reported. mdpi.com

Furthermore, the synthesis of N,N'-di(p-chlorophenyl)urea has been achieved via a one-pot reaction starting from p-nitrochlorobenzene, involving reduction and subsequent N-carbon acylation. google.com This demonstrates the possibility of combining reduction of a nitro group and urea formation in a single process.

Advanced Synthetic Strategies for this compound and Derivatives

Modern synthetic chemistry offers advanced strategies that can be applied to the synthesis of complex urea derivatives. These include the development of novel catalysts and reagents to improve efficiency, selectivity, and environmental friendliness. For example, nickel-mediated C-H amination using urea as an amine source has been developed for the synthesis of primary aromatic amines, showcasing the potential for direct amination of C-H bonds. researchgate.net

The synthesis of N-aryl-5-amino-4-cyanopyrazole derivatives, which are structurally related to the target compound, highlights the broader interest in compounds containing the N-aryl and cyano functionalities. nih.gov Research in this area often involves the synthesis of a variety of derivatives to study structure-activity relationships. nih.govnih.govresearchgate.net

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules from simple starting materials in a single step, thereby minimizing waste and saving time and resources. While specific multi-component reactions for the direct synthesis of this compound are not extensively documented in the literature, the principles of MCRs can be applied to its conceptual design. The synthesis of analogous compounds, such as N-aryl-N'-aroyl thioureas, has been successfully achieved using MCR strategies under phase transfer catalysis, which could be adapted for cyanourea synthesis. sci-hub.st

A plausible multi-component approach for this compound could conceptually involve the reaction of 4-chloroaniline, a source of the cyanogroup, and a carbonyl source in a one-pot reaction. The development of such a reaction would be a significant advancement in the synthesis of this class of compounds.

Research into the synthesis of related thiourea derivatives provides a valuable blueprint. For instance, N-aryl-N'-aroyl thioureas have been synthesized by reacting benzoyl isothiocyanates with aromatic amines in a solvent-free environment, showcasing the efficiency of one-pot syntheses. sci-hub.st This approach, which avoids the need for complex purification steps, highlights a potential pathway for the synthesis of this compound.

Regioselective Synthesis Considerations

Regioselectivity, the control of the orientation of chemical bond formation, is a critical aspect in the synthesis of substituted ureas and their analogs. In the context of this compound, regioselectivity would primarily concern the selective reaction at the desired nitrogen atoms of the urea backbone.

The synthesis of the closely related compound, N-Cyano-N'-(4-chlorophenyl)thiourea, provides a clear example of regioselective synthesis. In this preparation, 4-chlorophenylisothiocyanate is treated with monosodium cyanamide. The reaction proceeds with the nucleophilic nitrogen of the cyanamide attacking the electrophilic carbon of the isothiocyanate, leading to the formation of the desired N,N'-disubstituted thiourea with high regioselectivity. prepchem.com

A similar regioselective approach can be envisioned for the synthesis of this compound. This would likely involve the reaction of 4-chlorophenylisocyanate with a cyanamide salt. The nucleophilic nitrogen of the cyanamide would be expected to selectively attack the isocyanate carbon, yielding this compound. The control of reaction conditions, such as solvent and temperature, would be crucial to ensure the desired regioselectivity and minimize the formation of byproducts.

Elucidation of Reaction Mechanisms and Transformative Chemistry

Fundamental Mechanistic Pathways of Urea (B33335) Formation Reactions

The synthesis of urea derivatives, including N-(4-chlorophenyl)-N'-cyanourea, is a cornerstone of organic chemistry. The formation of the characteristic urea bond is typically governed by nucleophilic addition-elimination reactions, which proceed through key transient species.

Nucleophilic Addition-Elimination Processes

The formation of ureas often involves the reaction of an amine with an isocyanate. commonorganicchemistry.com This process is a classic example of nucleophilic addition-elimination. In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This initial addition is followed by the elimination of a leaving group, though in the case of isocyanates, the reaction is essentially an addition.

Alternative reagents to the highly toxic phosgene (B1210022), such as carbonyldiimidazole (CDI) and triphosgene (B27547), can also be used to facilitate urea formation. commonorganicchemistry.com These reagents react with an amine to form a reactive intermediate, which then reacts with a second amine to yield the urea. The order of addition of the reagents can be critical in these reactions to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com

The reactivity of the electrophile is a key factor. For instance, acyl chlorides are more reactive than acid anhydrides because the greater electronegativity of chlorine compared to oxygen results in a more electrophilic carbonyl carbon. savemyexams.com

Role of Tetrahedral Intermediates in Reaction Progression

A central feature of the nucleophilic addition-elimination mechanism is the formation of a tetrahedral intermediate. ncert.nic.in When the nucleophile attacks the carbonyl carbon, the hybridization of the carbon atom changes from sp² to sp³, resulting in a transient tetrahedral structure. ncert.nic.in

Reactivity Profile of the Cyano Group within the N-Cyanourea Framework

The cyano group (C≡N) in this compound is a site of significant chemical reactivity. Its electronic properties, influenced by the adjacent urea moiety, allow for a range of transformations.

Nucleophilic Attack at the Nitrile Carbon

The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom, a property that can be enhanced by neighboring electron-withdrawing groups. nih.govopenstax.org This makes the nitrile carbon susceptible to attack by nucleophiles. wikipedia.org The reaction of a nitrile with a nucleophile initially forms an imine anion intermediate. openstax.orglibretexts.org

The reactivity of the nitrile group can be modulated by its molecular environment. For instance, heteroaromatic nitriles and cyanamides are more reactive due to the presence of electron-withdrawing atoms directly attached to the cyano group, which increases the electrophilicity of the nitrile carbon. nih.gov Grignard reagents and organolithium reagents can react with nitriles to form ketones after hydrolysis of the intermediate imine salt. chemistrysteps.comlibretexts.org Similarly, nitriles can be reduced by reagents like lithium aluminum hydride (LiAlH₄) to form primary amines through successive nucleophilic additions of a hydride ion. libretexts.orglibretexts.org

Hydrolysis and Other Solvolytic Degradation Mechanisms

Nitriles can undergo hydrolysis in either acidic or basic aqueous solutions to yield carboxylic acids. wikipedia.orgebsco.comnumberanalytics.com The reaction proceeds through an amide intermediate. openstax.orgnumberanalytics.com In acidic conditions, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon and facilitates the attack by a weak nucleophile like water. chemistrysteps.com Under basic conditions, the strong nucleophile, hydroxide (B78521) ion, directly attacks the nitrile carbon. openstax.org

The hydrolysis of N-nitrosoureas has been studied kinetically, revealing that the reaction can proceed through the attack of a hydroxide ion at the carbonyl carbon, forming a tetrahedral intermediate that subsequently breaks down. rsc.org In some cases, hydrolysis can be part of a cascade of reactions leading to more complex molecules. mdpi.com

Cyclization Reactions Leading to Heterocyclic Systems

The cyano group is a versatile functional group for the synthesis of nitrogen-containing heterocyclic compounds. nih.govnih.gov Cyanamides, which contain the N-C≡N substructure, are valuable intermediates in organic synthesis and can undergo cyclization reactions through both radical and non-radical pathways to form a variety of heterocyclic frameworks, such as quinazolines and γ-lactams. nih.gov

The synthesis of heterocyclic compounds often involves cyclocondensation or cyclization reactions. nih.gov For example, N-acetyl-N-(ortho-chlorophenyl)-4-aminobut-2-enenitrile can undergo cyclization with zerovalent nickel complexes. rsc.org The strategic use of cyclization reactions allows for the construction of complex molecular architectures from relatively simple starting materials. youtube.comyoutube.com The synthesis of N-aryl-5-amino-4-cyanopyrazole derivatives, which can be further converted to pyrazolo[3,4-d]pyrimidines, highlights the importance of the cyano group in building potent biologically active heterocyclic systems. nih.gov

Chemical Transformations of the Urea Backbone

The urea backbone of this compound is a versatile functional group that partakes in a variety of chemical transformations. Its reactivity is significantly influenced by the electronic properties of the adjacent 4-chlorophenyl and cyano moieties.

The urea moiety possesses both acidic and basic centers. The nitrogen atoms have lone pairs of electrons and can be protonated under acidic conditions, although they are relatively weak bases due to the delocalization of these electrons into the carbonyl group. The N-H protons, in turn, can be removed by a base.

The presence of the electron-withdrawing cyano group (-C≡N) significantly increases the acidity of the N'-H proton. This is due to the stabilization of the resulting conjugate base through resonance and the inductive effect of the cyano group. The negative charge on the nitrogen atom can be delocalized onto the cyano group, making the deprotonation more favorable compared to an unsubstituted urea.

The equilibrium between the neutral and deprotonated forms is crucial for the compound's reactivity. The deprotonated species is a more potent nucleophile and can readily participate in reactions such as alkylation and acylation at the N' position. The pH of the reaction medium, therefore, plays a critical role in controlling the reactivity of the urea backbone.

Table 1: Influence of Substituents on Urea Acidity

Substituent on N'Electronic EffectInfluence on N'-H Acidity
-HNeutralBaseline acidity
-AlkylElectron-donatingDecreases acidity
-ArylElectron-withdrawing (inductive)Increases acidity
-CN Strongly electron-withdrawing Significantly increases acidity

This table provides a qualitative comparison of the electronic effects of different substituents on the acidity of the N'-H proton in a urea derivative.

The nitrogen atoms of the urea backbone are key sites for chemical reactions, particularly cyclization processes to form various heterocyclic compounds. While specific studies on this compound are not extensively documented, the reactivity can be inferred from the known chemistry of N-aryl-N'-cyanoureas and related compounds.

These compounds are valuable precursors for the synthesis of heterocycles such as triazines, pyrimidines, and other nitrogen-containing ring systems. The reaction pathways often involve the nucleophilic character of one of the urea nitrogens attacking an electrophilic center, which can be either an external reagent or a functional group within the molecule itself.

For instance, intramolecular cyclization can occur if a suitable electrophilic group is present on a side chain attached to one of the urea nitrogens. Intermolecular reactions with bifunctional reagents can also lead to the formation of heterocyclic rings. The specific course of these reactions is dictated by the reaction conditions, including temperature, solvent, and the presence of catalysts.

Impact of the 4-Chlorophenyl Moiety on Reaction Kinetics and Selectivity

The 4-chlorophenyl group attached to one of the urea nitrogens exerts a significant influence on the reactivity and selectivity of this compound through a combination of electronic and steric effects.

The chlorine atom at the para position of the phenyl ring has a dual electronic influence: a deactivating inductive effect (-I) and a weakly activating resonance effect (+R). acs.orgnih.gov Due to its high electronegativity, chlorine withdraws electron density from the aromatic ring through the sigma bond framework (inductive effect). acs.orgnih.gov This effect is dominant over its resonance effect, where the lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the benzene (B151609) ring. acs.orgnih.gov

The net result is that the 4-chlorophenyl group is electron-withdrawing, which has several consequences for the reactivity of the molecule:

Acidity of the N-H proton: The electron-withdrawing nature of the 4-chlorophenyl group increases the acidity of the adjacent N-H proton, making it more susceptible to deprotonation.

Nucleophilicity of the Nitrogen Atom: The electron density on the nitrogen atom attached to the phenyl ring is reduced, making it less nucleophilic compared to an unsubstituted phenylurea. This can affect the rates of reactions involving nucleophilic attack by this nitrogen.

The electronic influence of the chloro substituent can be quantified using Hammett constants. The positive values for the para-chloro substituent (σp = +0.23) indicate its electron-withdrawing character. acs.orgdigitellinc.com This parameter is useful for predicting how the substituent will affect the rates and equilibria of various reactions.

Table 2: Hammett Constants for Common Substituents

Substituentσmetaσpara
-CH₃-0.07-0.17
-Cl +0.37 +0.23
-NO₂+0.71+0.78
-OCH₃+0.12-0.27

Data sourced from multiple chemical literature sources. acs.orgdigitellinc.com These values quantify the electron-donating or electron-withdrawing nature of a substituent at the meta and para positions of a benzene ring.

N,N'-disubstituted ureas can exist in different conformations due to restricted rotation around the C-N bonds of the urea group. The most stable conformation is typically the trans-trans form, where the substituents on the nitrogen atoms are positioned on opposite sides of the C=O bond. However, cis-trans and cis-cis conformations are also possible, and the energy barriers between them can be influenced by the nature of the substituents.

The planarity of the urea group and the dihedral angle between the phenyl ring and the urea plane are important conformational parameters. The electronic interaction between the phenyl ring and the urea nitrogen can favor a more planar arrangement, but this can be affected by steric interactions with other parts of the molecule or by intermolecular interactions in the solid state or in solution. These conformational preferences can influence which reaction pathways are favored by either facilitating or hindering the approach of reagents to the reactive sites.

Photochemical Reactivity and Degradation Pathways

This compound, like other phenylurea derivatives, is susceptible to degradation upon exposure to light. The photochemical behavior of phenylurea herbicides, a class of compounds to which this compound is structurally related, has been studied, providing insights into its potential degradation pathways. rsc.org

For halogenated phenylureas, photohydrolysis is a primary transformation pathway in aqueous solutions. rsc.org This involves the cleavage of the urea bridge, which can lead to the formation of 4-chloroaniline (B138754) and other degradation products. In the specific case of para-halogenated phenylureas, the formation of a carbene intermediate has been observed, which can then undergo further reactions. rsc.org

A study on the photodegradation of the structurally similar compound 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea revealed that the degradation products and their distribution are dependent on the medium (e.g., water, organic solvents). nih.govacs.org The primary degradation pathways identified in that study included the cleavage of the amide and urea bonds, leading to the formation of smaller molecules such as 2-chlorobenzamide (B146235) and 4-chloroaniline. nih.govacs.org

The rate of photodegradation is influenced by factors such as the wavelength of light, the presence of photosensitizers (like humic substances in the environment), and the availability of oxygen. rsc.org Photooxidation can also be a significant degradation pathway, leading to the formation of hydroxylated and other oxidized products. rsc.org

Table 3: Potential Photodegradation Products of this compound

Potential ProductFormation Pathway
4-ChloroanilineCleavage of the urea C-N bond
Cyanourea (B7820955)Cleavage of the urea C-N bond
Hydroxylated derivativesPhotooxidation of the phenyl ring
IsocyanatesRearrangement reactions

This table lists plausible degradation products based on the known photochemical behavior of related phenylurea compounds.

Identification of Photoproducts and Mechanistic Implications

The primary mechanistic pathways likely include:

Hydroxylation of the Aromatic Ring: A common photochemical reaction for aromatic compounds in aqueous environments is the addition of a hydroxyl group to the aromatic ring. This is often initiated by hydroxyl radicals (•OH), which are powerful oxidizing agents formed from the photolysis of other substances in the water, such as nitrates or dissolved organic matter. For this compound, this would lead to the formation of hydroxylated derivatives.

Dechlorination: The carbon-chlorine bond in the 4-position of the phenyl ring is susceptible to photolytic cleavage. This can occur through direct photolysis, where the molecule absorbs light energy, or through reactions with photogenerated reactive species. This process would result in the formation of N-phenyl-N'-cyanourea.

Oxidation and Cleavage of the Urea Side Chain: The N-cyanourea side chain can undergo oxidation. This could involve the cleavage of the N-C or C-N bonds, leading to the formation of simpler molecules. For instance, the degradation of other phenylurea herbicides often results in the formation of the corresponding aniline (B41778) (in this case, 4-chloroaniline) and subsequent breakdown products. The fate of the N'-cyanourea portion is less certain but could lead to the formation of cyanamide (B42294) or other nitrogenous compounds.

Photo-Fries Rearrangement: This intramolecular rearrangement is a known photochemical reaction for phenyl esters and amides, and it has been observed in the photodegradation of some phenylurea herbicides. frontiersin.orgnih.gov This could potentially lead to the formation of isomeric products.

Based on these established degradation pathways for analogous compounds, a range of potential photoproducts for this compound can be proposed.

Table 1: Postulated Photoproducts of this compound

Proposed PhotoproductPotential Formation Pathway
N-(4-chloro-2-hydroxyphenyl)-N'-cyanoureaHydroxylation of the aromatic ring
N-(4-chloro-3-hydroxyphenyl)-N'-cyanoureaHydroxylation of the aromatic ring
N-phenyl-N'-cyanoureaDechlorination
4-chloroanilineCleavage of the urea side chain
4-chlorophenylurea (B1664162)Cleavage of the cyano group
2-chlorobenzamideA product from a related compound, suggesting potential for complex rearrangements and reactions. researchgate.netresearchgate.net

This table is based on hypothesized degradation pathways due to a lack of direct experimental data for this compound.

The identification of these photoproducts is crucial as they may exhibit different toxicological profiles and environmental mobility compared to the parent compound.

Kinetics of Photodegradation under Controlled Conditions

The rate at which this compound degrades under the influence of light is a key parameter for environmental risk assessment. The kinetics of photodegradation are typically studied under controlled laboratory conditions to determine the reaction order and rate constants.

For many organic micropollutants, including phenylurea herbicides, the photodegradation process often follows pseudo-first-order kinetics . researchgate.netnih.gov The rate of degradation can be described by the following equation:

Rate = k[C]

where:

Rate is the rate of degradation of the compound.

k is the pseudo-first-order rate constant.

[C] is the concentration of the compound.

The half-life (t₁/₂) of the compound, which is the time required for its concentration to decrease by half, can be calculated from the rate constant:

t₁/₂ = ln(2) / k

Several factors can influence the kinetics of photodegradation:

Wavelength and Intensity of Light: The energy of the light and the number of photons available will directly affect the rate of photochemical reactions.

pH of the Medium: The pH can influence the speciation of the compound and the generation of reactive species like hydroxyl radicals.

Presence of Photosensitizers and Quenchers: Substances like humic acids and nitrate (B79036) ions, commonly found in natural waters, can act as photosensitizers, accelerating degradation. Conversely, other substances can quench the excited state of the molecule, slowing down the degradation process.

Presence of Photocatalysts: The presence of a photocatalyst like titanium dioxide (TiO₂) can significantly enhance the rate of photodegradation by generating highly reactive oxygen species on its surface. frontiersin.orgnih.gov

While specific kinetic data for this compound is not available, the table below presents representative kinetic parameters for the photodegradation of similar compounds to provide a comparative context.

Table 2: Representative Photodegradation Kinetic Parameters for Structurally Similar Compounds

CompoundConditionsRate LawRate Constant (k)Half-life (t₁/₂)Reference
1-(2-chlorobenzoyl)-3-(4-chlorophenyl) ureaXenon lamp, various mediaFirst-orderVaries with medium and atmosphereNot specified researchgate.net
DiuronUV irradiationPseudo-first-orderNot specifiedNot specified researchgate.net
IsoproturonUV irradiationPseudo-first-orderNot specifiedNot specified researchgate.net
4-chlorophenolUV irradiationFirst-orderVaries with conditionsVaries

This table provides illustrative data from related compounds and is not specific to this compound.

Further research is necessary to determine the precise photoproducts and degradation kinetics of this compound to fully comprehend its environmental behavior and potential risks.

Derivatization Strategies for Analytical and Synthetic Enhancement

Analytical Derivatization for Chromatographic and Spectroscopic Analysis

Chemical derivatization is a powerful tool in analytical chemistry to enhance the detectability and separation of analytes. For a compound like N-(4-chlorophenyl)-N'-cyanourea, which possesses reactive sites, derivatization can overcome challenges in chromatographic and spectroscopic analysis.

Improving Volatility and Detection Sensitivity

For gas chromatography-mass spectrometry (GC-MS) analysis, the volatility of an analyte is paramount. This compound, with its polar urea (B33335) and cyano functionalities, may exhibit limited volatility. Derivatization techniques can address this by converting the polar N-H groups of the urea into less polar, more volatile moieties. A common approach is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and improving its chromatographic peak shape. nih.govresearchgate.netnih.gov

In liquid chromatography (LC), particularly when coupled with UV-Vis or fluorescence detection, derivatization can significantly enhance detection sensitivity. While the chlorophenyl group provides some UV absorbance, attaching a chromophore or fluorophore can lower detection limits. Reagents like dansyl chloride or fluorescamine (B152294) could potentially react with the N-H groups of the urea to yield highly fluorescent derivatives, enabling trace-level detection in complex matrices. organic-chemistry.org

Table 1: Potential Derivatization Reagents for Enhanced Detection

Derivatization ReagentTarget Functional GroupAnalytical TechniqueExpected Improvement
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Urea N-HGC-MSIncreased volatility, improved peak shape
Dansyl ChlorideUrea N-HHPLC-FluorescenceEnhanced detection sensitivity
FluorescamineUrea N-HHPLC-FluorescenceEnhanced detection sensitivity

Facilitating Structural Elucidation through Chemical Modification

Derivatization can also be a valuable tool for structural elucidation, particularly in mass spectrometry (MS). The fragmentation pattern of a derivatized molecule can provide crucial information about its structure. For instance, the mass spectrum of a silylated derivative of this compound would show characteristic fragments corresponding to the loss of the trimethylsilyl groups, confirming the presence and location of the active hydrogens. nih.govresearchgate.netnih.govmiamioh.edu

Furthermore, specific chemical reactions can be used to confirm the presence of certain functional groups. For example, the reaction of the cyano group with a reducing agent to form an amine, followed by analysis, would confirm the identity of the nitrile functionality.

Synthetic Derivatization for Novel Compound Generation

The chemical reactivity of this compound at its various functional sites makes it an attractive starting material for the synthesis of new compounds with potentially interesting biological or material properties.

Targeted Modifications at the Cyano Group

The cyano group is a versatile functional group that can undergo a variety of transformations. nih.govresearchgate.net Nucleophilic addition reactions are a common pathway for modifying the cyano group. youtube.comyoutube.comlibretexts.orgwikipedia.org For instance, the cyano group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide, respectively. organic-chemistry.org Reduction of the cyano group, for example with lithium aluminum hydride, would produce a primary amine.

Another important class of reactions for the cyano group is cycloaddition. researchgate.netyoutube.comyoutube.comresearchgate.netnih.gov These reactions can be employed to construct heterocyclic rings, which are prevalent in many biologically active molecules. For example, [3+2] cycloaddition reactions with azides could lead to the formation of tetrazole derivatives. The reactivity of the cyano group opens up avenues for creating a diverse library of new compounds.

Functionalization of the Urea N-H Bonds

The N-H bonds of the urea moiety are amenable to various substitution reactions, such as alkylation and arylation. nih.govorganic-chemistry.orggoogle.com These reactions can be used to introduce a wide range of substituents, thereby modifying the steric and electronic properties of the molecule. For example, N-alkylation can be achieved by reacting the cyanourea (B7820955) with an alkyl halide in the presence of a base. google.com

Furthermore, the urea functionality can serve as a precursor for the synthesis of various heterocyclic compounds. organic-chemistry.orgnih.govrsc.org For instance, condensation reactions with dicarbonyl compounds can lead to the formation of pyrimidine (B1678525) or imidazole (B134444) derivatives. These heterocyclic systems are of great interest in medicinal chemistry due to their wide range of biological activities. mdpi.com

Transformations on the Chlorophenyl Ring (e.g., Palladium-Catalyzed Cross-Couplings)

The chlorine atom on the phenyl ring provides a handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are particularly well-suited for this purpose. nih.govpreprints.orgresearchgate.netorgsyn.org

In a Suzuki-Miyaura coupling, the chlorophenyl group can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This allows for the introduction of various aryl or alkyl groups at the 4-position of the phenyl ring, leading to a diverse range of biaryl or alkyl-aryl urea derivatives.

The Buchwald-Hartwig amination offers a method to form a new carbon-nitrogen bond by coupling the chlorophenyl group with an amine. This reaction provides access to a wide array of N-aryl urea derivatives with different substitution patterns on the newly introduced amino group.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on a Chlorophenyl Moiety

Reaction NameCoupling PartnerBond FormedPotential Product Class
Suzuki-Miyaura CouplingArylboronic acidC-CN-(4-biphenyl)-N'-cyanourea derivatives
Buchwald-Hartwig AminationPrimary or secondary amineC-NN-(4-aminophenyl)-N'-cyanourea derivatives

These derivatization strategies highlight the significant potential of this compound as a versatile chemical entity. By leveraging the reactivity of its distinct functional groups, a wide array of new molecules can be accessed for both analytical and synthetic applications, paving the way for further research and development in various scientific fields.

Computational Chemistry and Theoretical Investigations of N 4 Chlorophenyl N Cyanourea

Prospective Quantum Chemical Characterization

A theoretical examination of N-(4-chlorophenyl)-N'-cyanourea would typically begin with quantum chemical calculations to define its molecular structure and electronic properties.

Electronic Structure and Electrostatic Potential

Density Functional Theory (DFT) is a common method used to determine the electronic structure of a molecule. Such a study on this compound would reveal the distribution of electron density and identify regions that are electron-rich or electron-deficient. This information is crucial for understanding how the molecule might interact with other chemical species. The molecular electrostatic potential (MEP) surface could be mapped to visualize these charged regions, highlighting potential sites for electrophilic or nucleophilic attack.

Conformational Analysis

The flexibility of the urea (B33335) and cyanourea (B7820955) moieties, combined with the rotation of the chlorophenyl group, suggests that this compound can exist in multiple conformations. A computational conformational analysis would involve systematically exploring these different spatial arrangements to identify the most stable, low-energy conformers. This analysis provides insight into the molecule's preferred shape, which influences its physical and biological properties.

Hypothetical Reaction Mechanisms

Computational chemistry can also be employed to model the reaction pathways of this compound.

Transition State and Energy Barrier Calculations

For any chemical reaction involving this compound, computational methods could identify the transition state—the highest energy point along the reaction coordinate. Calculating the energy of this transition state relative to the reactants allows for the determination of the activation energy barrier, a key factor in predicting the reaction rate.

Reaction Pathway Mapping

By mapping the entire reaction pathway, from reactants through transition states to products, a detailed understanding of the reaction mechanism can be achieved. This would involve calculating the energies of all intermediates and transition states, providing a complete energy profile for the transformation.

Predicting Chemical Reactivity

The electronic properties calculated through quantum chemical methods can be used to predict the reactivity and selectivity of this compound. Various reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can indicate the molecule's ability to donate or accept electrons. These parameters are instrumental in forecasting how the molecule will behave in different chemical environments.

While specific computational data for this compound is not currently available in the literature, the theoretical frameworks and computational tools are well-established. Future research in this area would be valuable for a complete understanding of this compound's chemical nature.

Lack of Specific Research Data Precludes Detailed Computational Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the existence of established theoretical frameworks for analyzing molecular properties, specific studies applying these methods to this compound are not present in the accessible scientific databases. Consequently, a detailed article covering the specified topics of Frontier Molecular Orbital Theory, reactivity indices, and non-biological structure-property relationships for this particular compound cannot be generated at this time.

The intended analysis was to be structured around several key areas of computational chemistry:

Computational Chemistry and Theoretical Investigations:

Frontier Molecular Orbital Theory: This theory is crucial for understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnumberanalytics.comyoutube.comlibretexts.org An analysis for this compound would involve calculating the energies and visualizing the shapes of these orbitals to predict its behavior in chemical reactions, such as its nucleophilic or electrophilic nature. However, no specific studies detailing the HOMO-LUMO gap or orbital shapes for this compound have been published.

Calculation of Reactivity Indices: Concepts like Fukui functions and Parr functions provide a quantitative measure of a molecule's reactivity at different atomic sites. rsc.orgfaccts.deresearchgate.netresearchgate.net These indices are derived from density functional theory (DFT) and are instrumental in predicting sites susceptible to nucleophilic, electrophilic, or radical attack. The calculation of these indices for this compound would offer precise insights into its chemical behavior, but such data is currently unavailable.

Structure-Property Relationship Studies (Non-Biological Properties):

Design Principles for Chemical Space Exploration: This area of study involves understanding how the structural features of a molecule influence its properties, which can guide the design of new compounds with desired characteristics. nih.gov For this compound, this would entail a theoretical exploration of how modifications to its structure could alter its non-biological properties. This requires foundational computational data that is not present in the literature.

Theoretical Basis for Chemical Interactions and Self-Assembly: The study of how molecules interact with each other and organize into larger structures is fundamental. Theoretical investigations can elucidate the non-covalent forces, such as hydrogen bonding or π-stacking, that govern the self-assembly of this compound. Without dedicated computational studies, the potential for this molecule to form ordered supramolecular structures remains purely speculative.

While general principles of these computational methods are well-documented, their specific application to this compound has not been a subject of published research. The available literature focuses on either the general theoretical methods themselves or the analysis of different, often more complex, molecules that may also contain a chlorophenyl moiety. nih.govresearchgate.net Due to the strict requirement to focus solely on this compound, and the absence of specific data, a scientifically accurate and detailed article as requested cannot be constructed. Further experimental and computational research on this compound is needed to provide the necessary data for such an analysis.

Advanced Chemical Applications and Innovations Excluding Biological/medicinal Outcomes

Role as Versatile Chemical Building Blocks and Synthetic Intermediates

N-(4-chlorophenyl)-N'-cyanourea serves as a crucial starting material or intermediate in the synthesis of a wide array of more complex molecules, particularly heterocyclic compounds. researchgate.netnih.govchemrxiv.org The presence of multiple functional groups—the cyano moiety, the urea (B33335) linkage, and the aromatic ring—allows for a variety of chemical transformations.

Chemists have successfully utilized this compound to construct diverse heterocyclic systems, which are core structures in many functional molecules. The reactivity of the cyano group and the urea functionality enables cyclization reactions to form rings containing nitrogen and other heteroatoms. organic-chemistry.org For instance, it can be a precursor for the synthesis of pyrano[2,3-c]pyrazoles. nih.gov

The versatility of this compound as a building block is evident in its application in multi-component reactions, where several simple molecules are combined in a single step to create a more complex product. This approach is highly efficient and aligns with the principles of green chemistry.

Contributions to Fundamental Organic Chemistry Research

The study of this compound and its derivatives contributes to a deeper understanding of fundamental organic reaction mechanisms. The interplay of its different functional groups provides a platform to investigate reaction pathways, stereoselectivity, and the influence of substituents on reactivity.

For example, the 4-chlorophenyl group, with its electron-withdrawing nature, influences the reactivity of the entire molecule. researchgate.net Research on the synthesis of chiral cyanamides derived from related structures offers insights into asymmetric synthesis, a critical area of organic chemistry focused on creating specific stereoisomers of chiral molecules. researchgate.netmdpi.com

Potential in Materials Science Applications

The unique structural features of this compound make it a promising candidate for applications in materials science, particularly in the design of novel materials with specific properties. smolecule.com

Design of Hydrogen-Bonding Motifs

Hydrogen bonds are crucial non-covalent interactions that dictate the three-dimensional structure and properties of many materials. nih.gov The urea and cyano groups in this compound are excellent hydrogen bond donors and acceptors. This allows the molecule to form well-defined, self-assembling supramolecular structures. nih.govillinois.edu The ability to form multiple hydrogen bonds can lead to the creation of robust, ordered networks, a key principle in the design of supramolecular polymers and other advanced materials. arkat-usa.org

Precursors for Polymer Synthesis

The reactive nature of this compound makes it a potential monomer or precursor for the synthesis of novel polymers. The functional groups can participate in polymerization reactions, leading to the formation of polymer chains with tailored properties. The incorporation of the chlorophenyl and cyano groups into a polymer backbone can influence its thermal stability, solubility, and electronic characteristics.

Applications in Agrochemical Research as Chemical Scaffolds

In the field of agrochemical research, this compound and related structures serve as important chemical scaffolds. mdpi.com A scaffold is a core molecular framework upon which various functional groups can be attached to create a library of compounds for screening for desired activities. The N-(4-chlorophenyl)thiourea analogue, for instance, has been investigated for its potential as a herbicide and pesticide. chemimpex.com

The development of new pesticides often involves the synthesis and evaluation of numerous derivatives of a lead compound. The structural motif of this compound provides a solid foundation for such synthetic endeavors, allowing for systematic modifications to optimize efficacy and selectivity.

Development of Novel Reagents and Catalysts

Derivatives of this compound have the potential to be developed into novel reagents and catalysts for organic synthesis. nih.gov For example, the urea and cyano functionalities can be modified to create ligands that can coordinate with metal ions. thieme-connect.de These metal complexes can then act as catalysts for a variety of organic transformations, such as cross-coupling reactions or oxidations. The development of new catalytic systems is a major focus of modern chemical research, aiming for more efficient, selective, and environmentally friendly chemical processes.

Q & A

Q. What are the recommended synthetic routes for N-(4-chlorophenyl)-N'-cyanourea, and what reaction conditions optimize yield?

  • Methodological Answer : this compound can be synthesized via condensation reactions between 4-chloroaniline derivatives and cyanamide or cyanate equivalents. A typical approach involves reacting 4-chlorophenyl isocyanate with cyanamide under anhydrous conditions in aprotic solvents (e.g., THF or DMF) at 60–80°C . Catalytic bases like triethylamine may enhance reactivity. Yield optimization requires strict control of stoichiometry (1:1 molar ratio) and exclusion of moisture to prevent hydrolysis. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

  • Methodological Answer :
  • 1H NMR : The urea NH protons typically appear as broad singlets near δ 8.5–9.5 ppm due to hydrogen bonding. Aromatic protons from the 4-chlorophenyl group resonate as doublets (δ 7.2–7.6 ppm, J = 8–9 Hz), while the cyano group (C≡N) does not directly contribute to proton signals but influences electron withdrawal .
  • 13C NMR : The carbonyl carbon (C=O) appears near δ 155–160 ppm. The cyano carbon (C≡N) resonates at δ 115–120 ppm, and aromatic carbons show signals between δ 120–140 ppm .
  • IR : Strong absorption bands at ~1650–1700 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) confirm functional groups. N-H stretches appear as broad peaks at ~3200–3350 cm⁻¹ .

Q. What solvents and conditions are optimal for studying the solubility and stability of this compound?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water (<0.1 mg/mL at 25°C). Stability studies under varying pH (3–10) and temperature (4–40°C) reveal decomposition above 60°C or in strongly acidic/basic conditions. For long-term storage, recommend anhydrous environments (desiccated, inert gas) at –20°C to prevent urea bond hydrolysis .

Advanced Research Questions

Q. What intermolecular interactions govern the crystal packing of this compound, and how do they influence material properties?

  • Methodological Answer : Single-crystal X-ray diffraction reveals that hydrogen bonding between urea NH groups and carbonyl/cyano acceptors forms a layered network, stabilizing the lattice. For example, N-H···O=C interactions (2.8–3.0 Å) and N-H···N≡C contacts (3.1–3.3 Å) dominate . These interactions enhance thermal stability (decomposition >200°C) and reduce solubility in non-polar solvents. Computational modeling (DFT) can predict packing efficiency and guide co-crystal design for agrochemical formulations .

Q. How does the electronic nature of the 4-chlorophenyl and cyano groups affect the compound's herbicidal activity?

  • Methodological Answer : The 4-chlorophenyl group provides lipophilicity, enhancing membrane permeability in plants, while the electron-withdrawing cyano group increases urea's acidity, promoting hydrogen bonding with photosynthetic enzyme targets (e.g., Photosystem II). Comparative SAR studies with analogs (e.g., monuron, monolinuron) show that substituting the cyano group for methoxy (as in monolinuron) reduces binding affinity by 30–50% . Bioassays using Arabidopsis thaliana chloroplasts and Hill reaction inhibition assays quantify IC₅₀ values (e.g., 0.8 µM for this compound vs. 1.2 µM for monuron) .

Q. What computational methods are suitable for predicting the environmental degradation pathways of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model hydrolysis mechanisms. The urea bond cleavage is favored under acidic conditions, forming 4-chloroaniline and cyanic acid as primary metabolites. Molecular dynamics simulations predict soil adsorption coefficients (Koc = 450–500 L/kg), indicating moderate mobility and persistence . Experimental validation via HPLC-MS in simulated environmental matrices (pH 5–9, UV light) confirms half-lives of 15–30 days in aqueous systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.